(2,4-dimethylphenyl)[6-fluoro-1,1-dioxido-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazin-2-yl]methanone
Description
The compound "(2,4-dimethylphenyl)[6-fluoro-1,1-dioxido-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazin-2-yl]methanone" features a benzothiazine core substituted with a 3,4,5-trimethoxyphenyl group at position 4 and a 2,4-dimethylphenyl methanone at position 2. Its molecular formula is C₃₁H₂₉FNO₇S (calculated molecular weight: 602.6 g/mol).
Properties
IUPAC Name |
(2,4-dimethylphenyl)-[6-fluoro-1,1-dioxo-4-(3,4,5-trimethoxyphenyl)-1λ6,4-benzothiazin-2-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24FNO6S/c1-15-6-8-19(16(2)10-15)25(29)24-14-28(20-11-17(27)7-9-23(20)35(24,30)31)18-12-21(32-3)26(34-5)22(13-18)33-4/h6-14H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIUPLRSWSMHMBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC(=C(C(=C4)OC)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24FNO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2,4-dimethylphenyl)[6-fluoro-1,1-dioxido-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazin-2-yl]methanone (CAS Number: 1114853-05-2) is a member of the benzothiazine derivatives, which have gained attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 437.5 g/mol. Its structure includes a benzothiazine core substituted with various functional groups that enhance its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₃₄H₃₄FNO₄S |
| Molecular Weight | 437.5 g/mol |
| CAS Number | 1114853-05-2 |
Biological Activity Overview
Research indicates that benzothiazine derivatives exhibit a range of biological activities including:
- Antimicrobial Activity : Compounds in this class have shown significant antibacterial and antifungal properties.
- Antitumor Activity : Many derivatives have been evaluated for their ability to inhibit tumor cell proliferation.
- Anti-inflammatory Effects : Some studies suggest potential in reducing inflammation markers.
The mechanisms through which this compound exerts its effects may involve:
- Inhibition of DNA Synthesis : Similar compounds have been shown to interact with DNA and inhibit replication.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular metabolism or proliferation.
- Modulation of Signaling Pathways : It could affect pathways related to cell survival and apoptosis.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and its analogs:
- Antitumor Studies :
- Antimicrobial Efficacy :
-
Inflammation Models :
- In vivo studies using animal models demonstrated that the compound could significantly reduce inflammation markers, suggesting its potential as an anti-inflammatory agent .
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The following table compares the target compound with structurally related analogs from published
Functional Group Impact on Bioactivity
- 3,4,5-Trimethoxyphenyl Group : Present in the target compound and analog, this group is critical for tubulin-binding activity, as seen in combretastatin analogs () and oral tubulin antagonists (). The trimethoxy configuration enhances water solubility when derivatized as phosphate prodrugs (e.g., ’s sodium phosphate salt) .
- Fluorine at Position 6 : The 6-fluoro substitution in the target compound and analogs may improve metabolic stability and bioavailability by blocking cytochrome P450 oxidation sites .
- 2,4-Dimethylphenyl vs.
Solubility and Pharmacokinetic Considerations
- The target compound’s 3,4,5-trimethoxyphenyl group improves water solubility relative to analogs with fewer methoxy groups (e.g., ’s 3,5-dimethoxy derivative). However, its 2,4-dimethylphenyl substituent may counteract this by increasing logP.
- Prodrug strategies, such as phosphate esterification (e.g., ’s combretastatin derivatives), could be explored to enhance solubility while retaining activity .
Research Findings and Data Gaps
Spectral Characterization (Inferred from )
While specific NMR/UV data for the target compound are unavailable, analogs in –2 and 5–7 suggest characteristic spectral signatures:
Anticancer Potential (Inferred from –9)
The 3,4,5-trimethoxyphenyl group is a known pharmacophore in tubulin inhibitors (e.g., combretastatin A-4 in ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
